molecular formula C13H11BrFN3O3 B2652724 (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034326-68-4

(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2652724
CAS RN: 2034326-68-4
M. Wt: 356.151
InChI Key: FWFNCDPSWFBFLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. Characterization of the compound is usually done using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.


Molecular Structure Analysis

The molecular formula of the compound is C13H12FN3O3. The compound has a pale yellow color and is stable under normal laboratory conditions. More detailed structural analysis might require techniques such as X-ray diffraction .

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has been investigated for its inhibitory activity against protein tyrosine kinases (PTKs). These enzymes play crucial roles in cell signaling pathways, regulating cellular functions like proliferation, growth, and differentiation . The compound’s potential as a PTK inhibitor makes it relevant for cancer research and drug development.

Antioxidant Properties

Bromophenols, including this compound, have been found in marine algae, ascidians, and sponges. They exhibit antioxidative effects, which can protect cells from oxidative stress and prevent damage caused by free radicals . Understanding the specific antioxidant mechanisms of this compound could contribute to health-related research.

Anti-Inflammatory Potential

Inflammation plays a pivotal role in various diseases. Preliminary studies suggest that bromophenols, including this compound, possess anti-inflammatory properties . Further research could explore its impact on inflammatory pathways and potential therapeutic applications.

Enzyme Inhibition

Beyond PTKs, this compound might interact with other enzymes. Investigating its inhibitory effects on specific enzymes (e.g., protein tyrosine phosphatase 1B) could reveal additional therapeutic targets .

Antimicrobial and Antithrombotic Effects

Bromophenols have demonstrated antimicrobial activity, making them relevant for infectious disease research . Additionally, their antithrombotic effects could be explored in cardiovascular studies.

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN3O3/c14-11-2-1-10(21-11)12(19)18-4-3-9(7-18)20-13-16-5-8(15)6-17-13/h1-2,5-6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFNCDPSWFBFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

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